methyl 6-chloro-1H-indole-2-carboxylate
Overview
Description
Methyl 6-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Indole derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives, such as methyl 6-chloro-1H-indole-2-carboxylate, can be achieved through various synthetic routes. One approach involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acids, which are accessible by Fischer-type indolization . Another method includes a three-step substitution reaction to synthesize tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which can be further modified to produce related compounds . Additionally, the synthesis of related compounds like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which involves Boc protection, regioselective iodination, cyclization, and esterification .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR . Computational studies, such as density functional theory (DFT), can also be employed to determine the electronic structure, hydrogen bonding, and solvent effects . These studies provide insights into the molecular properties, such as polarizability and hyperpolarizability, which are important for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, the dibromination of methyl indole-3-carboxylate leads to regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further transformed into various brominated indole compounds . Nitration reactions have also been reported, where indoline-2-carboxylic acid is converted into nitroindoline derivatives, which can be dehydrogenated to yield methyl nitroindole-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-chloro-1H-indole-2-carboxylate and related compounds can be deduced from their molecular structure and reactivity. The presence of electron-withdrawing groups, such as chlorine, can influence the electronic nature of the molecule, as well as its reactivity towards other chemical species . The molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, which are crucial for predicting its behavior in chemical reactions . The NBO analysis can provide information on intra-molecular delocalization and inter-molecular interactions, which are important for understanding the compound's stability and reactivity .
Scientific Research Applications
Indole derivatives are significant in various scientific fields due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some applications of indole derivatives:
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Antiviral Activity : Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . They have shown inhibitory activity against influenza A .
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Anti-inflammatory Activity : Indole derivatives have been found to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .
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Anticancer Activity : Some indole derivatives have been found to inhibit tryptophan dioxygenase, a potential target for anticancer therapy .
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Antimicrobial Activity : Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .
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Antidiabetic Activity : Some indole derivatives have been found to possess antidiabetic properties .
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Antimalarial Activity : Indole derivatives have been used in the development of antimalarial drugs .
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Anticancer Immunomodulators : Indole derivatives such as pyridyl-ethenyl-indoles have been used as potential anticancer immunomodulators .
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Inhibitor of Botulinum Neurotoxin : Some indole derivatives have been used as inhibitors of botulinum neurotoxin .
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ITK Inhibitors : Indole derivatives have been used as inhibitors of ITK (Interleukin-2-inducible T-cell Kinase), a protein that plays a crucial role in T-cell signaling .
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Antibacterial Agents : Indole derivatives have been used as antibacterial agents .
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CB2 Cannabinoid Receptor Ligands : Indole derivatives have been used as ligands for the CB2 cannabinoid receptor .
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Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives have been used as inhibitors of the NS5B polymerase of the Hepatitis C virus .
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Tryptophan Dioxygenase Inhibitors : Some indole derivatives, such as pyridyl-ethenyl-indoles, have been used as potential anticancer immunomodulators .
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Inhibitor of Botulinum Neurotoxin : Certain indole derivatives have been used as inhibitors of botulinum neurotoxin .
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Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives have been used as inhibitors of the NS5B polymerase of the Hepatitis C virus .
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CB2 Cannabinoid Receptor Ligands : Indole derivatives have been used as ligands for the CB2 cannabinoid receptor .
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Antibacterial Agents : Indole derivatives have been used as antibacterial agents .
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Inhibitors with Histamine H1-blocking Activity : Some indole derivatives have been used as inhibitors with histamine H1-blocking activity .
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Reactant for Total Synthesis of (±)-Dibromophakellin and Analogs : Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
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Reactant for Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine : Indole-2-carboxylic acid has been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
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Reactant for Stereoselective Preparation of Renieramycin G Analogs : Indole-2-carboxylic acid has been used as a reactant for the stereoselective preparation of renieramycin G analogs .
Safety And Hazards
properties
IUPAC Name |
methyl 6-chloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDCCGVOJXWGEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405819 | |
Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-1H-indole-2-carboxylate | |
CAS RN |
98081-84-6 | |
Record name | 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98081-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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